(R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced via electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include fluoroalkyl halides and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoroalkyl halides, trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.
®-2-(2-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: Contains a chloro group instead of a fluoro group.
®-2-(2-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
InChI Key |
MZOKFYYAPYZNDZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.